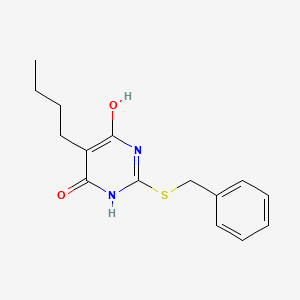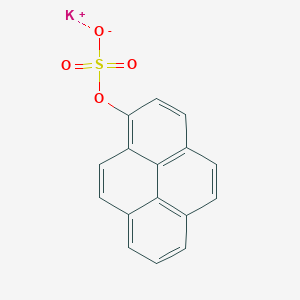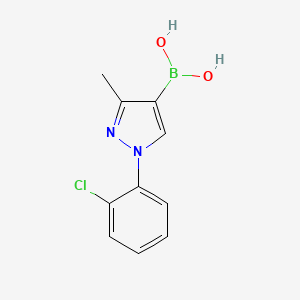
(1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 2-chlorophenylboronic acid with 3-methyl-1H-pyrazole under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or water at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the boronic acid moiety, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, especially in the presence of suitable catalysts like palladium.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its role in facilitating efficient chemical reactions makes it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid primarily involves its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex. This complex then undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparaison Avec Des Composés Similaires
- 2-Chlorophenylboronic acid
- 3-Methyl-1H-pyrazole
- Phenylboronic acid
Comparison: Compared to similar compounds, (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid offers unique advantages in terms of reactivity and stability. Its specific structure allows for efficient participation in Suzuki-Miyaura coupling reactions, making it more versatile in organic synthesis .
Propriétés
Formule moléculaire |
C10H10BClN2O2 |
|---|---|
Poids moléculaire |
236.46 g/mol |
Nom IUPAC |
[1-(2-chlorophenyl)-3-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H10BClN2O2/c1-7-8(11(15)16)6-14(13-7)10-5-3-2-4-9(10)12/h2-6,15-16H,1H3 |
Clé InChI |
DLZFQXCGKBTVIF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1C)C2=CC=CC=C2Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


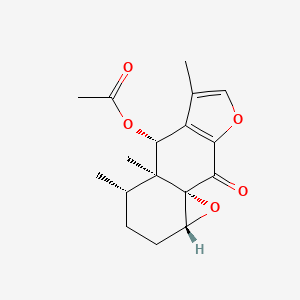
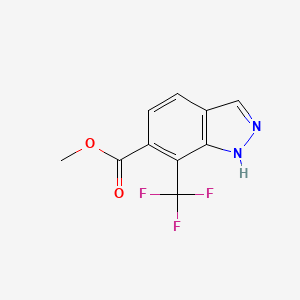
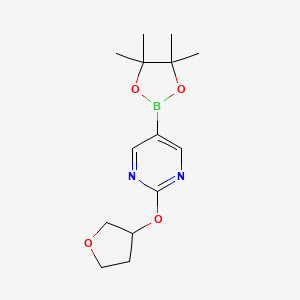

![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090372.png)
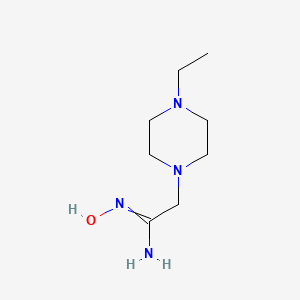
![4-{[2-(Acryloyloxy)ethoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B14090386.png)
![1-(4-Methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090390.png)
![[(4E,10E)-13,20-dihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(22),4,10,18,20-pentaen-9-yl] carbamate](/img/structure/B14090392.png)
![6-amino-2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14090393.png)
![Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090401.png)
